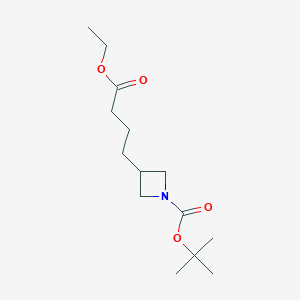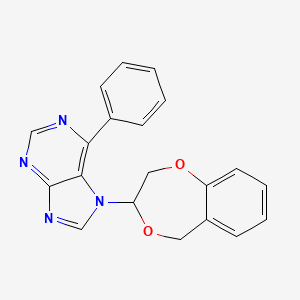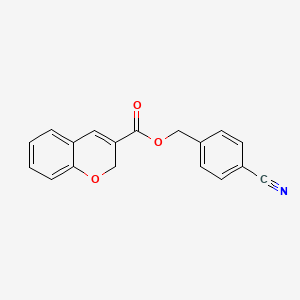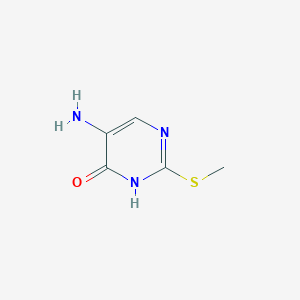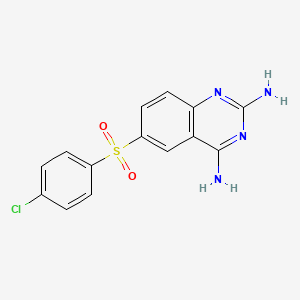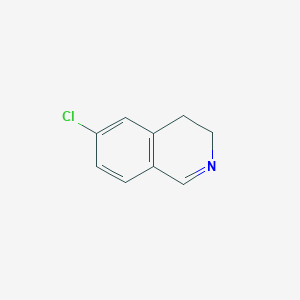![molecular formula C20H14BrN B12927412 Acridine, 9-[4-(bromomethyl)phenyl]- CAS No. 183170-02-7](/img/structure/B12927412.png)
Acridine, 9-[4-(bromomethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-(Bromomethyl)phenyl)acridine: is a compound belonging to the acridine family, characterized by a bromomethyl group attached to the phenyl ring at the 4-position. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-(Bromomethyl)phenyl)acridine typically involves the bromination of 9-phenylacridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of 9-(4-(Bromomethyl)phenyl)acridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in 9-(4-(Bromomethyl)phenyl)acridine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic medium are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Aldehydes or carboxylic acids are the major products of oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(4-(Bromomethyl)phenyl)acridine is used as a building block in the synthesis of more complex acridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology and Medicine: The compound exhibits significant biological activity, including anticancer and antimicrobial properties. It is used in the development of new therapeutic agents targeting cancer cells and microbial infections .
Industry: In the industrial sector, 9-(4-(Bromomethyl)phenyl)acridine is used in the production of dyes, pigments, and fluorescent materials. Its unique chemical properties make it suitable for applications in material sciences and photophysics .
Wirkmechanismus
The mechanism of action of 9-(4-(Bromomethyl)phenyl)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, which are essential for DNA unwinding and replication . These interactions lead to the cytotoxic effects observed in cancer cells .
Vergleich Mit ähnlichen Verbindungen
9-Phenylacridine: Lacks the bromomethyl group but shares the acridine core structure.
9-(Bromomethyl)acridine: Similar structure but without the phenyl ring substitution.
Amsacrine: An acridine derivative used as an anticancer agent, known for its DNA intercalating properties.
Uniqueness: 9-(4-(Bromomethyl)phenyl)acridine is unique due to the presence of both the bromomethyl group and the phenyl ring, which enhance its reactivity and biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its analogues .
Eigenschaften
CAS-Nummer |
183170-02-7 |
|---|---|
Molekularformel |
C20H14BrN |
Molekulargewicht |
348.2 g/mol |
IUPAC-Name |
9-[4-(bromomethyl)phenyl]acridine |
InChI |
InChI=1S/C20H14BrN/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2 |
InChI-Schlüssel |
NNSHIMQSNARBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
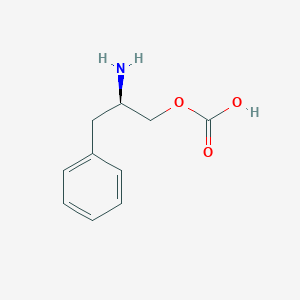
![1-((5-Methyl-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-yl)amino)-2-oxoethyl pyrimidine-5-carboxylate](/img/structure/B12927353.png)
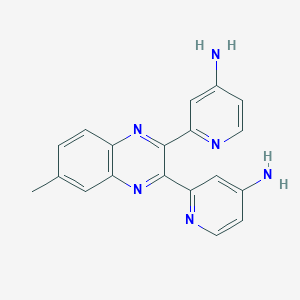
![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)
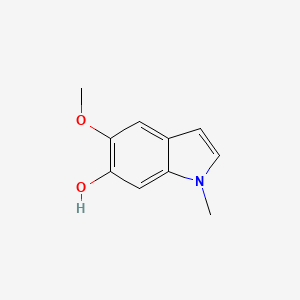
![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)
